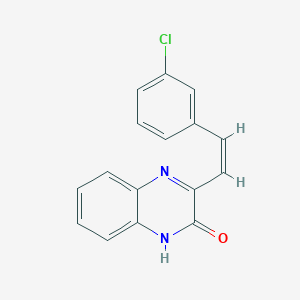
(Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the quinoxaline family and has been found to exhibit various biological activities, making it a promising candidate for drug development.
科学的研究の応用
Fluorescent Sensing Applications
Quinoxalin-2(1H)-one derivatives have been developed as fluorescent dyes for zinc (Zn(II)) sensing, showcasing their application in biological systems. For instance, fluorescein-based dyes derivatized with 8-aminoquinoline exhibited significant fluorescence enhancements upon Zn(II) coordination, demonstrating selective and rapid Zn(II) binding properties. These compounds, such as QZ1 and QZ2, are utilized for imaging and sensing Zn(II) within biological contexts, highlighting their potential as tools for studying zinc's role in biological processes (Nolan et al., 2005).
Synthetic Methodologies and Chemical Transformations
Research on quinoxalin-2(1H)-one derivatives extends to the development of novel synthetic methods. A protocol for the efficient preparation of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates in metal- and base-free conditions was reported, demonstrating an eco-friendly approach to synthesizing bioactive motifs (Xie et al., 2019).
Anticancer and Antimicrobial Activities
Some quinoxalin-2(1H)-one derivatives have been evaluated for their antimicrobial and anticancer activities. A study on variously substituted quinoxalin-3-ones revealed moderate activity against certain bacteria strains, although no significant anti-HIV or anticancer activity was noted. This indicates a potential for further modification and testing of these compounds in search of effective therapeutic agents (Sanna et al., 1998).
Antimitotic Agents
Quinoxalin-2(1H)-one derivatives have also been explored as antimitotic agents, with specific substitutions leading to enhanced cytotoxic activity against human cancer cell lines. This introduces the quinoxalin-2(1H)-one scaffold as a promising basis for developing new antimitotic agents, suggesting their role in cancer treatment strategies (Metwally et al., 2007).
Green Chemistry and Environmental Applications
The olefination of quinoxalin-2(1H)-ones with ketones in water represents a green synthetic route to (Z)-enaminones, integrating heterogeneous catalysis and photocatalysis. This environmentally friendly methodology emphasizes the importance of sustainable practices in chemical synthesis and the versatility of quinoxalin-2(1H)-one derivatives in facilitating such approaches (Xu et al., 2021).
特性
IUPAC Name |
3-[(Z)-2-(3-chlorophenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-12-5-3-4-11(10-12)8-9-15-16(20)19-14-7-2-1-6-13(14)18-15/h1-10H,(H,19,20)/b9-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOWONPQQVSJMC-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C\C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B2767335.png)


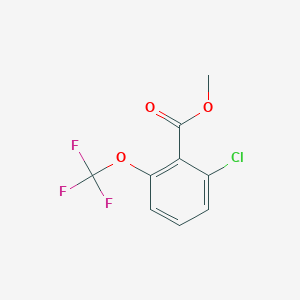
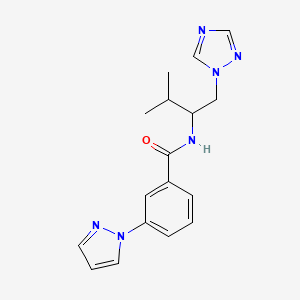
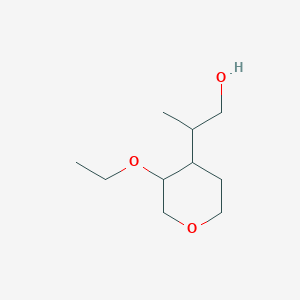
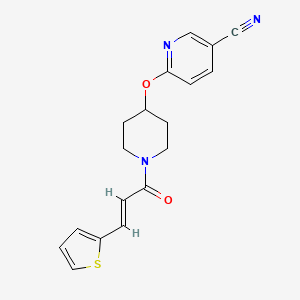
![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2767346.png)
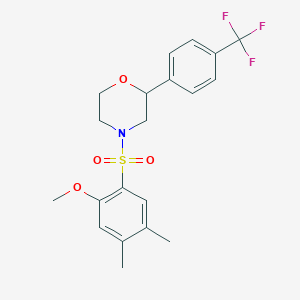


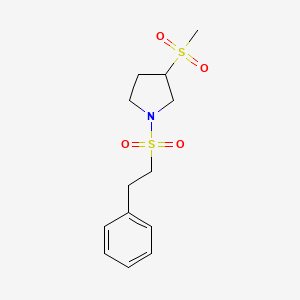
![methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2767354.png)
![3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2767355.png)
